molecular formula C12H14ClN3O2S B2724144 1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea CAS No. 1286696-83-0

1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea

Cat. No.: B2724144
CAS No.: 1286696-83-0
M. Wt: 299.77
InChI Key: HPKIHBPUYKSCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea is a synthetic organic compound belonging to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea typically involves the following steps:

Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2S/c1-6(2)14-11(17)16-12-15-9-8(18-3)5-4-7(13)10(9)19-12/h4-6H,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKIHBPUYKSCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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